molecular formula C31H38O18 B580168 3',4'-Bis(hydroxyethyl)rutoside CAS No. 862127-01-3

3',4'-Bis(hydroxyethyl)rutoside

Cat. No.: B580168
CAS No.: 862127-01-3
M. Wt: 698.627
InChI Key: DIWKHRUNUCGNGI-MVXJRKCZSA-N
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Description

Contextualization within Flavonoid Chemistry and Research

Flavonoids are a class of polyphenolic compounds widely distributed in fruits and vegetables. thegoodscentscompany.com While not considered classical nutrients, they are subjects of intense research for their potential biological activities. thegoodscentscompany.com 3',4'-Bis(hydroxyethyl)rutoside belongs to a group of semi-synthetic flavonoids known as oxerutins or hydroxyethylrutosides (HR). wikipedia.org

The primary rationale for the synthesis of this compound is to overcome the limitations of naturally occurring flavonoids like rutin (B1680289), such as poor water solubility. The introduction of hydroxyethyl (B10761427) groups improves these physicochemical properties, making the molecule a more suitable candidate for various experimental models. ontosight.aismolecule.com This chemical modification allows researchers to investigate the effects of flavonoids with greater consistency and control over concentration in aqueous research systems.

Historical Development and Early Research Directions

Research into hydroxyethylrutosides is not a recent development. Mixtures containing these compounds, such as those found in commercial products like Venoruton and Paroven, have been available and studied since the 1960s. wikipedia.org Early investigations primarily focused on their applications in studies of vascular health, particularly chronic venous insufficiency (CVI). nih.govwikipedia.orgnih.gov

The initial research explored the compound's effects on vascular protection, blood flow improvement, and anti-edema activities. ontosight.ai By the 1990s, research had delved into the fundamental biochemical mechanisms. A notable 1991 study investigated the effect of various hydroxyethyl rutosides on non-enzymatic lipid peroxidation and their activity as free radical scavengers. nih.gov This study found that while the hydroxyethyl derivatives were less active than the parent compound quercetin (B1663063) in inhibiting microsomal lipid peroxidation, they were potent hydroxyl radical scavengers. nih.gov A 1994 meta-analysis of 15 randomized trials involving nearly 2,000 participants was conducted to assess the efficacy of O-(beta-hydroxyethyl)-rutosides in the context of CVI symptoms, highlighting the long-standing interest in this class of compounds. nih.gov

Contemporary Significance as a Research Probe

The enhanced physicochemical properties of this compound make it a valuable tool in modern scientific inquiry. smolecule.com Its improved solubility and bioavailability allow for more reliable and reproducible results in laboratory settings compared to its natural counterparts. ontosight.aismolecule.com

Key Research Applications:

Vascular Research: It is used as a probe to study microcirculatory improvements and endothelial function. Studies have evaluated its effects on skin microcirculation by measuring variables like laser Doppler skin flux and transcutaneous partial pressure of oxygen and carbon dioxide. nih.govresearchgate.net

Antioxidant and Anti-inflammatory Studies: The compound is frequently used to investigate the mechanisms of antioxidant action. Research has demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is a critical factor in preventing cellular damage. smolecule.comnih.gov It is also used to study the modulation of inflammatory pathways. smolecule.com

Analytical and Stability Studies: In the field of pharmaceutical chemistry, understanding a compound's stability is crucial. This compound and its related mixture, Troxerutin (B1681598), have been subjected to forced degradation studies. researchgate.net This research helps identify degradation products and establish stability-indicating analytical methods, which are essential for its use as a certified reference standard in quality control and research. researchgate.netsigmaaldrich.com

Table 2: Selected Research Findings on Hydroxyethylrutosides

Research Focus Key Finding Reference
Free Radical Scavenging Hydroxyethyl rutosides were found to be potent hydroxyl radical scavengers, more so than mannitol (B672) and dimethyl sulphoxide, and they interact with the stable free radical DPPH. nih.gov
Microcirculation in CVI A study on patients with severe CVI showed that systemic and topical application of O-(beta-hydroxyethyl)-rutosides (HR) significantly improved microcirculatory parameters, including skin flux and gas exchange. nih.gov
Chemical Stability A forced degradation study of Troxerutin (a mixture including the compound) identified three main degradation products under acidic conditions, leading to the development of a stability-indicating LC-UV method. researchgate.net
Vascular Protection Research has indicated that this compound may improve endothelial function and reduce vascular permeability. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-15(35)9-14(34)10-18(20)47-28(29)13-2-3-16(43-6-4-32)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWKHRUNUCGNGI-MVXJRKCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862127-01-3
Record name 3',4'-Di-O-(beta-hydroxyethyl)rutoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862127013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4'-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JV5L5901
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analytical Methodologies for Quantitative and Qualitative Research

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 3',4'-Bis(hydroxyethyl)rutoside and its related compounds. nih.govresearchgate.net This technique offers high resolution and sensitivity, allowing for the analysis of complex mixtures. The versatility of HPLC is further enhanced by coupling it with various detection methods, each providing specific advantages for quantitative and qualitative research.

Liquid Chromatography-Ultraviolet (LC-UV) for Quantification

Liquid Chromatography with Ultraviolet (LC-UV) detection is a widely used method for the quantitative analysis of this compound. nih.govbjmu.edu.cn The compound exhibits UV absorbance, typically with two main bands, one between 255–300 nm and another from 350–400 nm, which allows for its detection and quantification. researchgate.net The method's linearity is a key parameter for accurate quantification. For instance, a validated LC-UV method for a related compound, triHer, demonstrated linearity in the range of 20-60 μg/mL. nih.govresearchgate.net The choice of mobile phase is critical for achieving optimal separation. A common mobile phase for related O-(β-hydroxyethyl)-rutins involves a gradient elution with tetrahydrofuran (B95107) and a phosphate (B84403) buffer. researchgate.net Another system uses acetonitrile (B52724) and an ammonium (B1175870) bicarbonate buffer. nih.govresearchgate.net The detection wavelength is often set around 254 nm or 279 nm for optimal sensitivity. researchgate.netbjmu.edu.cn

Table 1: HPLC-UV Method Parameters for Analysis of Related Hydroxyethylrutosides

ParameterDetailsReference
Column Phenomenex Kinetex EVO C18 (150 × 3 mm, 5 μm) nih.govresearchgate.net
Mobile Phase Acetonitrile and ammonium bicarbonate buffer (10 mM, pH 9.2) nih.govresearchgate.net
Elution Gradient nih.govresearchgate.net
Detection Wavelength Not specified in this study, but typically 254 nm or 279 nm researchgate.netbjmu.edu.cn
Linearity Range (for triHer) 20-60 μg/mL nih.govresearchgate.net
Linearity Range (for a related impurity) 5.1-35 μg/mL nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite and Impurity Profiling

For the identification and characterization of metabolites and impurities of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. nih.govresearchgate.net This powerful technique combines the separation capabilities of HPLC with the mass-analyzing capabilities of mass spectrometry, providing detailed structural information.

In metabolic studies, LC-MS helps in identifying the biotransformation products of the parent compound. For instance, after oral administration in mice, hydroxyethyl (B10761427) quercetin (B1663063) was identified as a major metabolite of 3',4'-DiHER. smolecule.com Forced degradation studies, which are crucial for assessing the stability of a drug substance, also heavily rely on LC-MS to identify degradation products. nih.govresearchgate.net For example, under acidic conditions, troxerutin (B1681598), a mixture containing hydroxyethylrutosides, was found to degrade into products such as 3',4',7-Tri-O-(β-hydroxyethyl)quercetin and 3',4'-Di-O-(β-hydroxyethyl)quercetin. nih.govresearchgate.net This information is vital for understanding the compound's stability and for the development of stability-indicating analytical methods. The detailed metabolite profiling achieved through techniques like UPLC-qTOF-MS allows for a comprehensive understanding of the metabolic pathways. core.ac.uknih.gov

Chromatographic Method Validation for Research Accuracy

To ensure the reliability and accuracy of research findings, the validation of chromatographic methods is a critical requirement. chromatographyonline.comnih.gov Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. Key validation parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govscience.gov

Linearity and Range: This demonstrates a direct proportionality between the concentration of the analyte and the analytical signal over a defined range. nih.gov For example, a validated method for rutin (B1680289) and quercetin showed linearity in the ranges of 20-180 µg/ml and 0.05-10 µg/ml, respectively. nih.gov

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, with high recovery values (e.g., 98%-102%) indicating good accuracy. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with low RSD values indicating high precision. nih.gov

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. science.gov

LOD and LOQ: The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Spectrophotofluorometric Analysis for Trace Detection

Spectrophotofluorometry offers a highly sensitive alternative for the detection of trace amounts of flavonoids like this compound. This technique is based on the principle of fluorescence, where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength.

Principle of Fluorescence Complexation

Many flavonoids, including rutoside derivatives, can form fluorescent complexes with metal ions, most notably aluminum (Al³⁺). tandfonline.comacs.org The formation of these chelates significantly enhances the fluorescence intensity of the flavonoid, thereby increasing the sensitivity of the detection method. tandfonline.com The structural requirements for a flavonoid to form a stable fluorescent complex with an enhancer like aluminum chloride include the presence of a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position. nih.govnih.gov The formation of these complexes leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum. nih.gov

Optimization of Detection Parameters

To achieve maximum sensitivity and accuracy in spectrophotofluorometric analysis, several parameters need to be optimized. These include the excitation and emission wavelengths, the pH of the medium, the concentration of the complexing agent, and the solvent composition. ajrbps.com

For a related compound, 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside, the aluminum complex in absolute methanol (B129727) exhibits optimal activation and emission wavelengths of 420 nm and 480 nm, respectively. nih.gov The fluorescence intensity of flavonoid-aluminum complexes is also highly dependent on pH, with different optimal pH values reported for different flavonoids. ajrbps.com The concentration of the aluminum reagent and the solvent system also play a crucial role. For instance, using microemulsion media has been shown to significantly enhance the fluorescence intensity of flavonoid-aluminum complexes compared to conventional solvents. tandfonline.comresearchgate.net

Table 2: Optimized Parameters for Spectrophotofluorometric Analysis of a Related Hydroxyethylrutoside

ParameterOptimized Value/ConditionReference
Complexing Agent Aluminum nih.gov
Solvent Absolute Methanol nih.gov
Activation Wavelength 420 nm nih.gov
Emission Wavelength 480 nm nih.gov
Linearity Range 0.1-4.0 µg/mL nih.gov

Sensitivity and Selectivity in Biological Matrices (Non-Clinical)

The determination of this compound and its related compounds in non-clinical biological matrices, such as plasma, bile, and urine, requires highly sensitive and selective analytical methods. These methods are vital for pharmacokinetic and metabolic studies in animals.

One established approach involves the use of thin-layer chromatography (TLC) combined with scanning densitometry for the accurate determination of individual β-hydroxyethylrutosides in plasma. nih.gov This method leverages the fluorescence of their borocitrate complexes to enhance detection. nih.gov A modification of this procedure allows for the estimation of individual hydroxyethylrutosides and their glucuronide conjugates in bile and urine samples. nih.gov While specific limits of detection (LOD) and quantification (LOQ) for this compound are not always detailed in broader studies, the methodologies are designed to be sensitive enough for tracing the compounds following administration.

For instance, a spectrophotofluorometric analysis developed for a related compound, 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside, in urine demonstrates the potential for high sensitivity. nih.gov This method, based on the fluorescence of an aluminum complex, achieved a linear range of 0.1-4.0 µg/mL. nih.gov Such techniques, with appropriate modifications, could be adapted for the selective analysis of this compound in biological fluids.

The table below summarizes key aspects of analytical methods used for the determination of hydroxyethyl rutosides in biological matrices.

Analytical TechniqueMatrixCompound(s) AnalyzedKey Findings
TLC with Scanning DensitometryPlasma, Bile, UrineIndividual β-hydroxyethylrutosides and their glucuronide conjugatesAccurate determination by measuring the fluorescence of their borocitrate complexes. nih.gov
SpectrophotofluorometryUrine3',4',7-tris[O-(beta-hydroxyethyl)]rutosideLinear fluorescence response in the range of 0.1-4.0 µg/mL with good precision and recovery. nih.gov

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the separation and qualitative screening of hydroxyethyl rutosides. nih.gov It plays a significant role in the initial analysis and fractionation of complex mixtures containing these compounds. nih.govbjmu.edu.cn

In chromatographic studies of water-soluble rutosides, TLC has been employed to separate various hydroxyethyl derivatives, including mono-, tri-, and tetra-substituted forms. nih.gov These studies have shown that the chromatographic behavior can be influenced by factors such as the presence of salts like sodium chloride. nih.gov The chromatograms of these compounds can reveal multiple spots, indicating the presence of various isomers and related substances. nih.gov

TLC is also utilized as a preliminary step in purification processes. For example, in the recovery of troxerutin (a mixture of hydroxyethyl rutosides) from mother liquor, TLC is used to analyze the fractions collected from a silica (B1680970) gel column, ensuring that the fractions containing the desired compounds are pooled for further processing. bjmu.edu.cn

The following table outlines the application of TLC in the analysis of hydroxyethyl rutosides.

ApplicationKey Methodological AspectsObservations
Separation of water-soluble rutosidesUse of both TLC and paper chromatography. nih.govChromatograms showed several spots, with differences observed in the presence of NaCl. nih.gov
Screening and FractionationAnalysis of fractions from silica gel column chromatography. bjmu.edu.cnEnables pooling of fractions containing the target compounds for purification. bjmu.edu.cn

Stability-Indicating Analytical Method Development

The development of stability-indicating analytical methods is essential for assessing the chemical stability of drug substances and products. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.

A stability-indicating liquid chromatography-ultraviolet (LC-UV) method has been developed and validated for the simultaneous determination of 3',4',7-Tri-O-(β-hydroxyethyl)rutin (the main component of troxerutin) and its degradation products. researchgate.netnih.gov This method is crucial for studying the stability of hydroxyethyl rutosides under various stress conditions. researchgate.netnih.gov

The development of such a method typically involves forced degradation studies, where the substance is exposed to acidic, basic, oxidative, and photolytic conditions to generate potential degradation products. researchgate.netnih.gov In one study, three degradation products were identified under acidic conditions. researchgate.netnih.gov

The validated LC-UV method demonstrated good linearity, precision, accuracy, and selectivity for the parent compounds and their degradation products. researchgate.netnih.gov The method was successfully applied to stability studies of both the drug substance and finished products. researchgate.netnih.gov

Key parameters of a validated stability-indicating LC-UV method for a related hydroxyethyl rutoside are presented in the table below. researchgate.netnih.gov

Parameter3',4',7-Tri-O-(β-hydroxyethyl)rutinDegradation Product (D1)
Linearity Range 20-60 µg/mL researchgate.netnih.gov5.1-35 µg/mL researchgate.netnih.gov
Intraday and Interday Precision (RSD) ≤ 2% researchgate.netnih.gov≤ 2% researchgate.netnih.gov
Average Recovery 98.8% researchgate.netnih.gov97.9% researchgate.netnih.gov
Chromatographic Column Phenomenex Kinetex EVO C18 (150 × 3 mm, 5 μm) researchgate.netnih.govPhenomenex Kinetex EVO C18 (150 × 3 mm, 5 μm) researchgate.netnih.gov
Mobile Phase Gradient elution with acetonitrile and ammonium bicarbonate buffer (10 mM, pH 9.2) researchgate.netnih.govGradient elution with acetonitrile and ammonium bicarbonate buffer (10 mM, pH 9.2) researchgate.netnih.gov

This type of stability-indicating method is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound and related compounds throughout their shelf life.

Chemical Stability and Degradation Pathways in Research Contexts

Forced Degradation Studies under Varied Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than its intended storage to accelerate the rate of chemical degradation. Such studies on Troxerutin (B1681598), which contains 3',4'-Bis(hydroxyethyl)rutoside, have been performed under various conditions to elucidate its stability profile. uniupo.ituniupo.it

Under acidic conditions, the primary degradation pathway for this compound and other rutoside derivatives is the hydrolysis of the glycosidic bond. uniupo.itresearchgate.net This reaction cleaves the rutinose (a disaccharide composed of rhamnose and glucose) from the flavonoid aglycone, yielding the corresponding hydroxyethylated quercetin (B1663063) derivative. uniupo.itnih.gov A study on Troxerutin identified three main degradation products resulting from acidic stress, which are various hydroxyethyl (B10761427) derivatives of quercetin. uniupo.ituniupo.it The aglycone of rutin (B1680289) itself, quercetin, is readily formed under mild acidic hydrolysis conditions. researchgate.net

Flavonoids, including rutosides, are known to be unstable in alkaline environments. rsc.orgmdpi.com The degradation of this compound under alkaline conditions is expected to be complex. The mechanism likely involves the deprotonation of the phenolic hydroxyl groups, which increases the molecule's susceptibility to autoxidation. rsc.orgnih.gov This can lead to the opening and fragmentation of the heterocyclic C-ring, resulting in the formation of smaller phenolic acids. mdpi.comresearchgate.net Studies on quercetin, the core aglycone, have shown it to be highly unstable at alkaline pH, undergoing autoxidation, dimerization, and polymerization. rsc.org For rutin, a 10% decrease in concentration was observed after just 30 minutes at pH 11. mdpi.comresearchgate.net

The catechol structure (3',4'-dihydroxy functionality) on the B-ring of the this compound molecule is the most susceptible site for oxidation. researchgate.netuc.ptresearchgate.net The oxidation process is a pH-dependent, two-electron, two-proton reversible reaction that forms a reactive o-quinone derivative. researchgate.netresearchgate.netuc.pt This initial oxidation can be followed by a secondary, irreversible oxidation of the dihydroxy groups on the A-ring. uc.ptresearchgate.net Studies using oxidizing agents like hydrogen peroxide (H₂O₂) have confirmed the antioxidant action of troxerutin, which acts by neutralizing reactive oxygen species, a process that inherently involves its own oxidation. researchgate.netnih.gov The enzymatic oxidation of the parent compound, rutin, by a horseradish peroxidase-H₂O₂ system also yields an o-quinone derivative as an identifiable product. nih.gov

Flavonoids are highly conjugated systems that absorb UV radiation, which can lead to photodegradation. heraldopenaccess.us The photostability of rutoside derivatives is influenced by their structure; specifically, the presence of a double bond between carbons 2 and 3 (C2=C3) and a hydroxyl group at position 3 decreases photostability. researchgate.net Both of these features are present in this compound. The mechanism of photodegradation for the aglycone, quercetin, involves oxidation and the addition of a solvent molecule across the C2=C3 double bond upon exposure to UVA and UVB light. mdpi.com It is known that troxerutin should be protected from light to prevent degradation. The process can be initiated by the absorption of UV light, leading to the formation of excited states that can undergo further reactions, including oxidation and structural rearrangement. nih.gov

Identification and Characterization of Degradation Products

The identification of degradation products is crucial for understanding the stability of a compound. Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique used for this purpose. uniupo.it

Under acidic hydrolysis, the main degradation products identified are the aglycones, where the sugar moiety has been removed. For the mixture of troxerutin, these have been specifically identified. uniupo.ituniupo.it In the case of oxidative degradation, the primary products are quinones formed from the B-ring. researchgate.netnih.gov Alkaline and photolytic degradation can lead to a more complex mixture of smaller phenolic acids, polymers, and other rearranged structures. rsc.orgmdpi.commdpi.com

Table 1: Identified Degradation Products of Hydroxyethylrutosides under Various Stress Conditions
Stress ConditionDegradation Product NameAbbreviationNotesReference
Acidic Hydrolysis3',4',7-Tri-O-(β-hydroxyethyl)quercetinD1Resulting from hydrolysis of the main component of Troxerutin. uniupo.ituniupo.it
3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetinD2Resulting from hydrolysis of a tetra-substituted component. uniupo.ituniupo.it
3',4'-Di-O-(β-hydroxyethyl)quercetinD3The aglycone form of this compound. uniupo.ituniupo.it
Oxidative Degradationo-Quinone derivative-Formed from the oxidation of the catechol B-ring. researchgate.netnih.gov
Alkaline HydrolysisSmall phenolic acids-Resulting from the cleavage of the flavonoid ring structure. mdpi.comresearchgate.net
Photolytic DegradationOxidized solvent adducts-Formed by addition of solvent across the C2=C3 double bond. mdpi.com

Mechanistic Understanding of Degradation Processes

The degradation of this compound follows distinct mechanisms depending on the environmental stressor.

Acidic Hydrolysis : This process involves a straightforward cleavage of the O-glycosidic bond that links the rutinose sugar to the C3 hydroxyl group of the aglycone. This is a common reaction for flavonoid glycosides. researchgate.netnih.gov

Alkaline Hydrolysis : In alkaline solutions, the phenolic hydroxyl groups are deprotonated, forming phenolate (B1203915) anions. These anions are much more susceptible to oxidation than the protonated forms. Autoxidation can then proceed, leading to the cleavage of the C-ring and fragmentation of the molecule. rsc.orgjst.go.jp

Oxidative Degradation : The catechol group on the B-ring serves as the primary site for oxidation. It can donate electrons and protons to oxidizing species, resulting in the formation of a stable o-semiquinone radical, which is then further oxidized to an electrophilic o-quinone. nih.govuc.pt

Photolytic Degradation : The conjugated π-electron system of the flavonoid structure absorbs photons, promoting the molecule to an excited state. This energy can lead to various reactions, including photo-oxidation, often involving the C2=C3 double bond and the formation of radical species, which can then undergo further degradation. heraldopenaccess.usmdpi.comnih.gov

Structure Activity Relationship Sar Studies and Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop predictive models for the biochemical interactions of compounds. open.ac.ukscience.gov These models mathematically correlate the structural or physicochemical properties of molecules with their biological activities.

Development of Predictive Models for Biochemical Interactions

QSAR models are developed to predict the biological activities of compounds, such as their antioxidant or enzyme-inhibiting effects, based on their chemical structures. open.ac.ukresearchgate.net These models are valuable for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov For flavonoids, QSAR studies have been employed to predict their antioxidant activity, with models often built using techniques like partial least squares (PLS). researchgate.net These predictive models can help in understanding the complex interplay between a compound's structure and its biological function. science.gov

Influence of Hydroxyethyl (B10761427) Substitutions on Activity

The presence and position of hydroxyethyl groups on the rutoside scaffold significantly influence its biological activity. nih.govmaastrichtuniversity.nlsemanticscholar.org Hydroxyethylation, the process of introducing hydroxyethyl groups, can alter the molecule's antioxidant capacity. nih.gov For instance, studies have shown that hydroxyethyl rutosides are potent hydroxyl radical scavengers. nih.gov The substitution pattern affects the molecule's ability to donate a hydrogen atom, a key mechanism for antioxidant activity. nih.gov

Specifically, the substitution of hydroxyl groups with O-β-hydroxyethyl groups in rutin (B1680289) derivatives like 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) has been a focus of research. maastrichtuniversity.nlsemanticscholar.org In monoHER, the rutinose at the 3-OH position and the hydroxyethyl group at the 7-O position prevent the formation of certain reactive intermediates (quinone methide tautomers) when the molecule is oxidized. semanticscholar.orgplos.org This structural constraint forces the formation of an ortho-quinone in the B ring, which is energetically less favorable but influences its reactivity and interaction with other molecules like glutathione (B108866). maastrichtuniversity.nlsemanticscholar.org

Physicochemical Descriptors and Their Correlation with Biological Outcomes

The biological activity of flavonoids is governed by various physicochemical properties, including lipophilicity, solubility, molecular size, and electronic properties. nih.gov QSAR models utilize physicochemical descriptors to quantify these properties and correlate them with biological outcomes. colab.ws For instance, the absorption and metabolism of flavonoids are dependent on these characteristics. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 3',4'-Bis(hydroxyethyl)rutoside, and its biological target at an atomic level. nih.govunibs.it

Ligand-Target Binding Prediction and Energetics

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govmdpi.com This method is instrumental in identifying potential drug candidates by screening large compound libraries. nih.gov The binding energy, often calculated in kcal/mol, provides an estimate of the strength of the interaction. nih.gov For instance, a binding energy of ≤ -7 kcal/mol is often considered indicative of a strong affinity. nih.gov Docking studies can reveal key amino acid residues within the target's binding site that interact with the ligand. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-target complex. unibs.it MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the energetics of the interaction. unibs.itnih.gov These simulations are particularly useful for studying flexible proteins and ligands, helping to refine the binding modes predicted by docking. nih.gov

Conformational Analysis of the Compound in Biological Environments

The three-dimensional conformation of a molecule is critical to its biological function. Molecular dynamics simulations allow for the conformational analysis of compounds like this compound in simulated biological environments, such as in the presence of a solvent or a lipid membrane. rsc.orgnih.gov These simulations can reveal how the molecule's shape and flexibility are influenced by its surroundings. nih.gov

For flavonoids, the planarity of the molecule and the orientation of its rings play a significant role in their antioxidant capacity. mdpi.com Quantum calculations can be used to determine the equilibrium geometry of the molecule and understand how substitutions, such as the rutinosyl group, affect its conformation. mdpi.com The conformational flexibility introduced by substitutions can influence how the peptide interacts with biological membranes. nih.gov Understanding the conformational behavior of this compound is essential for explaining its mechanism of action and for designing more potent derivatives.

Role of Specific Functional Groups in Molecular Recognition

The molecular recognition of this compound by biological targets such as enzymes and receptors is dictated by its distinct functional groups. Each part of the molecule—the flavonoid backbone, the sugar group, and the hydroxyethyl substitutions—plays a role.

The foundational structure is quercetin (B1663063), which possesses key features for antioxidant activity: an ortho-dihydroxy (catechol) group in the B-ring, a C2-C3 double bond conjugated with a 4-oxo function in the C-ring, and hydroxyl groups at positions 3, 5, and 7. maastrichtuniversity.nl In this compound, the critical 3',4'-dihydroxy groups of the parent quercetin are modified into hydroxyethyl ethers. This derivatization significantly alters the molecule's properties. The introduction of the flexible hydroxyethyl groups can influence how the molecule fits into the binding pockets of proteins, potentially altering its efficacy compared to the parent compound, rutin. ontosight.aiontosight.ai

The hydroxyethyl groups may enhance solubility and affect the molecule's ability to form hydrogen bonds, a primary force in molecular recognition. nih.gov Computational docking analyses of related flavonoids show that the number and position of hydroxyl groups are critical for forming hydrogen bonds with kinases and other enzymes. nih.gov While the ether linkage in the hydroxyethyl groups prevents them from donating a proton like a hydroxyl group, the terminal hydroxyl can still act as a hydrogen bond donor and acceptor, influencing interactions with biological systems. ontosight.ai

Comparative SAR Analysis with Related Flavonoids and Rutosides

To understand the unique activity of this compound, it is essential to compare it with structurally related compounds, primarily its natural precursors, rutin and quercetin. Hydroxyethylrutosides (HERs) are a class of semi-synthetic flavonoids derived from rutin by substituting its hydroxyl groups with O-β-hydroxyethyl groups. maastrichtuniversity.nlwikipedia.org

Studies comparing various HERs with quercetin have shown that while quercetin is a highly potent antioxidant, its derivatives also exhibit considerable activity. nih.gov For instance, in studies of non-enzymatic lipid peroxidation, hydroxyethyl rutosides were found to be less active than quercetin, a difference attributed to the modification of the hydroxyl groups. nih.gov However, these same compounds were identified as potent hydroxyl radical scavengers. nih.gov The semi-synthetic flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), a component of the drug Venoruton®, is considered the most powerful antioxidant among the various hydroxyethylrutosides. maastrichtuniversity.nlplos.org This highlights that the degree and position of hydroxyethylation are critical determinants of biological activity.

Table 1: Comparative Activity of Rutin Derivatives

CompoundKey Structural Difference from RutinImpact on Activity (Example)Reference
QuercetinAglycone of rutin (no sugar)Generally higher antioxidant activity in vitro nih.gov
7-mono-O-(β-hydroxyethyl)-rutoside (monoHER)One hydroxyethyl group at position 7Considered the most powerful antioxidant among HERs maastrichtuniversity.nl
This compoundTwo hydroxyethyl groups at positions 3' and 4'Altered solubility and receptor interaction profile ontosight.ai
Rutin Fatty Acid EstersAcylation with fatty acidsIncreased lipophilicity and improved cell membrane penetration researchgate.netnih.gov

Glycosylation, the attachment of sugar moieties, is a major factor influencing the bioactivity of flavonoids. ijper.org this compound features a rutinose molecule (a disaccharide of glucose and rhamnose) at the 3-O position. This glycosylation pattern has several consequences.

Generally, glycosylation increases the water solubility and stability of flavonoids. nih.govfao.org However, its effect on biological activity is complex and target-dependent. In some cases, the sugar moiety can decrease activity due to steric hindrance, which weakens the binding interaction between the flavonoid and its target protein. researchgate.net For example, the glycosylation of flavonoids has been shown to decrease their inhibitory effect against enzymes like α-amylase and α-glucosidase when compared to their corresponding aglycones. researchgate.net

Conversely, glycosylation can also enhance or be essential for certain activities. ijper.orgdp.tech The position of the sugar is critical; for instance, O-glycosylation at the 3 and 7 positions has been found to improve activities such as tyrosinase inhibition and anti-HIV potential. ijper.org The presence of the rutinose group in this compound is therefore a crucial factor that differentiates its bioactivity profile from its aglycone. Furthermore, the type of sugar and the nature of the glycosidic bond (O- vs. C-glycosides) also have a significant impact on the bioavailability and metabolic fate of flavonoids. nih.gov

The number and arrangement of hydroxyl (-OH) groups on the flavonoid skeleton are arguably the most critical determinants of the bioactivity of many flavonoids, particularly their antioxidant capacity. nih.govoup.com The hydroxylation pattern influences properties like radical scavenging and metal chelation. mdpi.comnih.gov

Several key structural features related to hydroxylation are known to enhance activity:

B-Ring: A 3',4'-dihydroxy (catechol) structure in the B-ring is crucial for high antioxidant activity. nih.govresearchgate.net This configuration allows for the donation of a hydrogen atom to stabilize free radicals, forming a stable quinone.

C-Ring: A hydroxyl group at the C3 position contributes to antioxidant effects. nih.gov

A-Ring: Hydroxyl groups at the C5 and C7 positions are also important for the radical scavenging and enzyme-inhibiting properties of flavonoids. nih.govmdpi.com

Table 2: Influence of Hydroxylation on Flavonoid Bioactivity

Hydroxyl Group PositionAssociated ActivityReference
3',4'-OH (B-Ring)Crucial for antioxidant and radical scavenging properties nih.govresearchgate.net
3-OH (C-Ring)Enhances antioxidant effects nih.gov
5-OH (A-Ring)Important for membrane binding and antioxidant activity nih.gov
7-OH (A-Ring)Contributes to enzyme inhibition researchgate.net

This compound is a product of derivatization, where the natural flavonoid rutin is chemically modified. The primary modification is hydroxyethylation, the addition of hydroxyethyl groups. This process is a key strategy to modulate the physicochemical and biological properties of the parent compound. ontosight.aiontosight.aiwikipedia.org

The main effects of this derivatization include:

Altered Solubility: The introduction of hydroxyethyl groups can modify the solubility of the flavonoid, which in turn affects its absorption and distribution in the body. ontosight.ai

Modified Bioavailability: Derivatization can protect the core flavonoid structure from rapid metabolism (e.g., glucuronidation), potentially leading to a longer residence time in the plasma. ijper.orgdp.tech

Changes in Biological Activity: As discussed, modifying the hydroxyl groups directly impacts activities that depend on them, such as antioxidant potential. nih.gov The addition of these groups can also create new interactions with biological targets or block previous ones, leading to a different pharmacological profile. ontosight.ai

Comparing hydroxyethylation to other derivatization strategies, such as acylation (the addition of fatty acid chains), reveals different goals. Acylation of rutin to create rutin fatty acid esters is primarily done to increase lipophilicity, thereby enhancing solubility in fats and improving penetration through cell membranes. researchgate.netnih.govfrontiersin.org In contrast, hydroxyethylation primarily aims to modulate solubility and metabolic stability while retaining significant biological activity. ontosight.ainih.gov These different derivatization approaches demonstrate how the core structure of a natural flavonoid like rutin can be fine-tuned to create semi-synthetic compounds with potentially improved therapeutic characteristics. nih.govresearchgate.net

Biochemical Pathways and Enzyme Interactions in Vitro Studies

Enzyme Inhibition and Activation Studies

The modulation of enzyme activity is a key mechanism through which bioactive compounds exert their effects. The following subsections detail the in vitro studies on the interaction of hydroxyethylated rutosides with several key enzymes.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme can lead to increased acetylcholine levels, a strategy employed in the management of conditions like Alzheimer's disease. nih.gov In vitro studies have demonstrated that Troxerutin (B1681598), a mixture containing 3',4'-Bis(hydroxyethyl)rutoside, possesses the ability to reduce acetylcholinesterase activity. nih.gov Research on various plant-derived compounds, including flavonoids, has highlighted their potential as AChE inhibitors. nih.govfrontiersin.org The general mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. frontiersin.orgagetds.com While specific kinetic data for this compound is not extensively detailed in the available literature, the activity of the broader Troxerutin mixture suggests a potential contribution from its individual components.

Table 1: Research Findings on Acetylcholinesterase (AChE) Modulation

Compound/Extract Finding Reference
Troxerutin (mixture) Reduces acetylcholinesterase activity. nih.gov
Plant-derived flavonoids Generally recognized as promising acetylcholinesterase inhibitors. nih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the metabolism of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a common target for anti-inflammatory drugs. Flavonoids, as a class of compounds, are recognized for their potential to inhibit both cyclooxygenase and lipoxygenase pathways, which contributes to their antithrombotic and anti-inflammatory effects. academicjournals.org

A study on the effects of various hydroxyethylated rutosides on prostaglandin (B15479496) biosynthesis in human skin microsomes revealed that the degree of hydroxyethylation influences the activity. nih.gov Specifically, tri- and tetra-O-hydroxyethylated rutosides were found to inhibit the formation of prostaglandins, which are products of the COX pathway. nih.gov Conversely, mono- and di-hydroxyethylated rutosides stimulated prostaglandin biosynthesis in this particular in vitro model. nih.gov This suggests a complex structure-activity relationship for this class of compounds in modulating the inflammatory pathways.

Table 2: Research Findings on Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Compound/Class Enzyme Pathway Finding Reference
Tri- and Tetra-hydroxyethylated rutosides Prostaglandin biosynthesis (COX pathway) Inhibited the formation of prostaglandins in human skin microsomes. nih.gov
Mono- and Di-hydroxyethylated rutosides Prostaglandin biosynthesis (COX pathway) Stimulated the biosynthesis of prostaglandins in human skin microsomes. nih.gov

Alpha-amylase and alpha-glucosidase are key digestive enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of these enzymes can slow down carbohydrate digestion and reduce postprandial hyperglycemia, a therapeutic strategy for managing type 2 diabetes. nih.gov

While direct studies on this compound are limited, extensive research has been conducted on various flavonoids and plant extracts. Many flavonoids have demonstrated inhibitory activity against both α-amylase and α-glucosidase. nih.govacs.org For instance, studies on chalcones, which share a common flavonoid backbone, have shown significant inhibitory effects on these enzymes. nih.govfrontiersin.org The inhibitory mechanism often involves the binding of the flavonoid to the active site of the enzyme, competing with the substrate. The structure of the flavonoid, including the number and position of hydroxyl groups, plays a crucial role in its inhibitory potency. rptu.de

Table 3: Research Findings on α-Amylase and α-Glucosidase Modulation by Flavonoids

Compound Class/Extract Target Enzyme(s) General Finding Reference
Flavonoids α-Amylase, α-Glucosidase Many flavonoids exhibit inhibitory activity, with potency dependent on their specific structure. acs.org
Chalcones α-Amylase, α-Glucosidase Have shown significant inhibitory effects in various in vitro studies. nih.govfrontiersin.org
Strawberry Kombucha α-Amylase, α-Glucosidase Metabolites from this fermented beverage demonstrated inhibitory activities. pensoft.net

Interaction with DNA and Other Nucleic Acids

The interaction of small molecules with DNA can have significant biological consequences, ranging from the regulation of gene expression to the induction of DNA damage or protection from it.

In vitro studies utilizing spectroscopic and molecular docking techniques have provided insights into the interaction of Troxerutin with DNA. The evidence suggests that Troxerutin binds to the minor groove of the DNA double helix. thegoodscentscompany.com This mode of binding is a common feature for many flavonoids and other small molecules that interact with DNA. The binding is typically non-covalent, involving forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net The specific affinity and mode of binding can be influenced by the structure of the flavonoid and the sequence of the DNA.

Table 4: DNA Binding Characteristics of Troxerutin

Characteristic Description Reference
Binding Site Minor groove of DNA thegoodscentscompany.com
Binding Nature Non-covalent interactions researchgate.net

| Investigative Techniques | Spectroscopic methods, Molecular docking | thegoodscentscompany.com |

The interaction of Troxerutin with DNA has been shown to have a dual effect depending on the cellular context. On one hand, Troxerutin has demonstrated a protective effect on DNA integrity by shielding it from damage induced by agents like gamma radiation. thegoodscentscompany.com This protective capacity is often linked to the antioxidant properties of the flavonoid, which can neutralize DNA-damaging free radicals.

Conversely, in certain cancer cell lines, Troxerutin has been observed to induce DNA strand breaks. nih.gov This pro-oxidant activity, particularly in the presence of transition metals like copper, can lead to the generation of reactive oxygen species that damage DNA and contribute to cancer cell death. thegoodscentscompany.com This suggests that the influence of this compound and related compounds on DNA integrity may be context-dependent, potentially offering protective effects in healthy cells while promoting damage in cancerous cells.

Protein Binding and Conformational Changes (In Vitro)

The interaction of exogenous compounds with endogenous proteins is a cornerstone of pharmacology and toxicology. These interactions, which can range from transient binding to permanent covalent linkages, dictate the compound's distribution, metabolism, and mechanism of action. In vitro studies are essential for elucidating the specific nature of these binding events and their subsequent effects on protein structure and biological function. For this compound, as a component of the broader Troxerutin mixture, understanding its protein binding profile provides insight into its biochemical behavior.

Non-Covalent and Covalent Binding Assays

The binding of a small molecule to a protein can occur through two primary mechanisms: non-covalent and covalent interactions. Non-covalent binding is reversible and involves weaker forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com In contrast, covalent binding involves the formation of a strong, stable chemical bond between the compound and the protein, often leading to irreversible inhibition or modification. nih.govresearchgate.net Various analytical techniques are employed to characterize these interactions.

In vitro studies on Troxerutin, a mixture containing this compound, have explored its binding to nucleic acids, which share interaction principles with proteins. Research on Troxerutin's interaction with transfer RNA (tRNA) utilized several spectroscopic methods. UV absorption and fluorescence emission studies indicated an external binding mode with low binding constant values. Further electrochemical analysis supported a binding mechanism driven by electrostatic or external interactions, characteristic of non-covalent binding.

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique used to study both types of interactions between small molecules and proteins. researchgate.net Studies on other complex molecules have successfully used ESI-MS in conjunction with X-ray crystallography to distinguish between non-covalently bound species and covalently attached fragments to specific amino acid residues on a model protein. acs.org Covalent interactions typically require a reactive functional group on the small molecule that can form a bond with nucleophilic residues on the protein, such as lysine (B10760008) or cysteine. conicet.gov.ar While non-covalent interactions are more common, covalent binding can lead to more prolonged effects due to its irreversible nature. researchgate.net

Table 1: Summary of In Vitro Binding Assays Relevant to Hydroxyethylrutosides
Assay TechniqueAnalyte/SystemKey FindingsInteraction Type
UV Absorption & Fluorescence SpectroscopyTroxerutin and tRNADemonstrated external binding with low binding constants. Non-Covalent
Electrochemical StudiesTroxerutin and tRNAIndicated interaction via electrostatic or external binding modes. Non-Covalent
Electrospray Ionization Mass Spectrometry (ESI-MS)Model Compound ([VIVO(malt)2]) and LysozymeIdentified both non-covalent and covalent binding events to the protein. acs.orgNon-Covalent & Covalent
X-ray CrystallographyModel Compound ([VIVO(malt)2]) and LysozymeDetermined specific protein residues involved in binding and confirmed the nature of the interaction (covalent vs. non-covalent). acs.orgNon-Covalent & Covalent

Impact on Protein Structure and Function

The binding of a ligand to a protein can induce conformational changes that alter its three-dimensional structure, thereby modifying its biological function. nih.gov These structural alterations can range from subtle local rearrangements to significant global changes.

Despite potentially minor structural changes, the functional consequences of binding can be significant. Troxerutin has been shown to modulate the activity of various enzymes and proteins. For instance, it has been reported to reduce acetylcholinesterase activity and influence key signaling pathways by downregulating nuclear factor κB (NF-κB) and upregulating the phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway. researchgate.netnih.gov Furthermore, Troxerutin can impact the function of enzymes involved in oxidative stress, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov These functional effects highlight that even non-covalent binding without major structural distortion can effectively modulate a protein's biological activity.

Table 2: Observed Impacts of Hydroxyethylrutosides (Troxerutin) on Protein Structure and Function
TechniqueSystemImpact on StructureImpact on Function
Circular Dichroism (CD) SpectroscopyTroxerutin and tRNANo significant modification of the native conformation observed. Not Assessed
Biochemical AssaysTroxerutin and various enzyme systemsNot AssessedInhibited acetylcholinesterase activity. nih.gov Modulated activity of SOD, GPx, and CAT. nih.gov
Cell-based AssaysTroxerutin in cellular modelsNot AssessedDownregulated NF-κB signaling. researchgate.netnih.gov Upregulated PI3K/Akt signaling pathway. researchgate.netnih.gov

Disposition and Metabolism in Preclinical Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Routes of Administration for Research Purposes

In preclinical studies investigating the ADME properties of hydroxyethylrutosides, including compounds structurally similar to 3',4'-Bis(hydroxyethyl)rutoside, various routes of administration have been employed to understand their systemic and local effects. Parenteral routes such as intravenous and intraperitoneal injections are commonly used in animal models like rats and mice to ensure direct systemic exposure and to study the compound's distribution and elimination without the variable of gastrointestinal absorption. tandfonline.comnih.govnih.gov Oral administration has also been utilized, particularly to assess the bioavailability and metabolic transformations that occur in the gastrointestinal tract and liver before reaching systemic circulation. nih.gov

Tissue Distribution Profiles in Specific Organs (e.g., Liver, Kidney, Gastrointestinal Tract)

Blood Concentration Dynamics

The concentration of O-(beta-hydroxyethyl)-rutosides in the blood has been shown to peak shortly after administration in animal models. In C3H-mice receiving intraperitoneal injections of O-(beta-hydroxyethyl)-rutosides, a distinct but brief maximum level in the serum was observed within 10 to 25 minutes. nih.gov This rapid appearance in the bloodstream following parenteral administration suggests efficient absorption from the peritoneal cavity into the systemic circulation. The subsequent decline in plasma concentrations is attributable to tissue distribution and elimination processes, including metabolism and excretion.

Metabolic Transformations in Non-Human Biological Systems

The metabolism of this compound and related compounds involves several key biochemical transformations that alter their structure and facilitate their elimination from the body. These processes primarily include enzymatic hydrolysis and conjugation reactions.

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis is a critical step in the metabolism of rutosides. This process involves the cleavage of the glycosidic bond, separating the aglycone (the non-sugar part of the molecule) from the sugar moiety. tandfonline.com In the case of this compound, this would result in the formation of its aglycone, 3',4'-Bis(hydroxyethyl)quercetin, and the disaccharide rutinose. This hydrolysis can be catalyzed by enzymes present in the body, as well as by the microflora residing in the intestinal tract. tandfonline.com The resulting aglycone is often more biologically active than the parent glycoside.

Glucuronidation and Sulfation Conjugation

Following enzymatic hydrolysis, the aglycone and its metabolites can undergo phase II conjugation reactions, primarily glucuronidation and sulfation. tandfonline.comvkm.no These reactions involve the addition of glucuronic acid or a sulfate (B86663) group to the hydroxyl groups of the molecule. This process increases the water solubility of the compounds, making them more readily excretable in bile and urine. tandfonline.commaastrichtuniversity.nl Studies on related hydroxyethylrutosides have demonstrated that they are excreted in bile and urine both in their unchanged form and as glucuronide conjugates. tandfonline.com While specific glucuronide and sulfate conjugates of this compound have not been detailed, the metabolic pathways of similar flavonoids suggest that these conjugation reactions are a major route of detoxification and elimination. vkm.nomaastrichtuniversity.nl

Identification of Major Metabolites in Animal Excreta (Bile, Urine, Feces)

Preclinical studies have demonstrated that following administration, this compound is excreted through multiple pathways, including bile, urine, and feces. The identification of metabolites in these excreta provides a crucial understanding of how the compound is processed in the body.

In studies involving rats and monkeys, parenteral administration of related hydroxyethylrutosides led to the excretion of metabolites in both bile and urine. nih.gov For instance, after giving 3',4',7-tri-O-(β-hydroxyethyl)rutoside to these animals, metabolites were identified in their urine and feces. nih.gov One of the major metabolites identified is hydroxyethyl (B10761427) quercetin (B1663063).

Glucuronide conjugation is a significant pathway in the metabolism of flavonoids like this compound. The body readily utilizes glucuronic acid, derived from glucose, for this process. O-glucuronidation, which involves linkage through an oxygen atom, is a common form of this conjugation, making polyhydroxylated flavonoids prime targets. maastrichtuniversity.nl The kidneys are capable of forming glucuronidated, sulfated, and methylated conjugates of flavonols before they are excreted in the urine. maastrichtuniversity.nl Any unabsorbed aglycone and its metabolites can also be eliminated through the feces. maastrichtuniversity.nl

The complex microflora in the colon can also play a role by cleaving the glycoside bond from flavonoid glycosides. This action releases the aglycone, which can then be absorbed. Furthermore, colonic bacteria can extensively metabolize flavonoids into smaller phenolic compounds that are subsequently absorbed. maastrichtuniversity.nl

Below is a table summarizing the major metabolites of hydroxyethylrutosides identified in animal excreta:

ExcretaAnimal ModelMajor Metabolites Identified
Urine Rats, MonkeysGlucuronide and sulfate conjugates of the parent compound and its aglycone, Hydroxyethyl quercetin
Feces Rats, MonkeysUnchanged parent compound, Aglycone (resulting from hydrolysis by gut microflora)
Bile Rats, MonkeysGlucuronide conjugates of the parent compound

Species-Specific Differences in Metabolism (Comparative Animal Studies)

Comparative studies in different animal species have highlighted notable differences in the metabolism of hydroxyethylrutosides. nih.gov These variations are crucial for extrapolating preclinical data to humans.

Studies comparing the metabolism of 3',4',7-tri-O-(β-hydroxyethyl)rutoside in rats, rabbits, and monkeys have revealed species-specific patterns of excretion and metabolite profiles. nih.gov For example, the extent of biliary excretion versus urinary excretion can differ significantly between species.

In rats and monkeys, both biliary and urinary excretion are important routes. nih.gov However, the relative contribution of each pathway can vary. These differences are often attributed to variations in the activity of metabolic enzymes, such as glucuronyltransferases and sulfotransferases, as well as differences in transporter proteins involved in biliary and renal excretion.

The table below provides a comparative overview of the metabolic differences observed among various animal species:

SpeciesPrimary Route of ExcretionKey Metabolic PathwaysNotable Differences
Rat Bile and UrineGlucuronidation, Sulfation, HydrolysisHigh capacity for biliary excretion of glucuronide conjugates. nih.gov
Rabbit UrineGlucuronidation, SulfationPrimarily urinary excretion of metabolites.
Monkey Bile and UrineGlucuronidation, SulfationMetabolic profile shows similarities to both rats and humans, with significant biliary and urinary excretion. nih.govnih.gov

These species-specific differences underscore the importance of selecting appropriate animal models in preclinical studies to best predict the metabolic fate of this compound in humans.

Chemical Modification and Derivatization for Research

Synthesis of Monohydroxyethyl, Trihydroxyethyl, and Tetra-hydroxyethyl Rutoside Analogues

The synthesis of various hydroxyethyl (B10761427) rutoside analogues is typically achieved through the hydroxyethylation of the parent flavonoid, rutin (B1680289). Rutin possesses four primary hydroxyl groups available for substitution, and the degree of hydroxyethylation can be controlled to produce a mixture of compounds with one, two, three, or four hydroxyethyl groups attached.

Troxerutin (B1681598), a well-known semi-synthetic bioflavonoid, is itself a standardized mixture of O-(β-hydroxyethyl)-rutosides. nih.govnih.gov This mixture primarily consists of 3',4',7-Tris[O-(β-hydroxyethyl)]rutin (Tri-HER), but also contains di-, tetra-, and mono-hydroxyethylated rutosides in smaller quantities. nih.govnih.gov The synthesis involves reacting rutin with ethylene (B1197577) oxide, leading to the formation of ether linkages at the hydroxyl positions.

The specific analogues, such as mono-3'- and mono-4'-O-(β-hydroxyethyl)-rutoside, can be isolated from these mixtures or synthesized with greater specificity for pharmacokinetic and mechanistic studies. nih.gov The controlled synthesis and isolation of these individual analogues are crucial for understanding how the position and number of hydroxyethyl groups influence the biological activity of the parent compound. For instance, 7-mono-O-(β-hydroxyethyl)-rutoside (MonoHER) has been a subject of study to compare its effects with other derivatives. mdpi.comresearchgate.net

Table 1: Examples of Hydroxyethyl Rutoside Analogues

Analogue Name Common Abbreviation Number of Hydroxyethyl Groups
Monohydroxyethyl Rutoside Mono-HER 1
3',4'-Di-O-(β-hydroxyethyl)rutin Di-HER 2
3',4',7-Tri-O-(β-hydroxyethyl)rutin Tri-HER 3

**9.2. Design and Synthesis of Chemically Modified Derivatives for Targeted Studies

Beyond simple hydroxyethylation, the structure of 3',4'-Bis(hydroxyethyl)rutoside can be further modified to create derivatives with specific properties tailored for advanced research applications.

A significant challenge in studying flavonoids and their derivatives is their often-limited cell permeability and metabolic stability. To overcome this, researchers design and synthesize derivatives with improved physicochemical properties. One common strategy is acylation. Synthesizing acylated derivatives of troxerutin has been shown to significantly increase its lipophilicity, which in turn can improve its bioavailability and antioxidant activity within cells. nih.gov

To visualize the uptake, distribution, and localization of rutoside derivatives within cells, fluorescently tagged probes can be synthesized. While direct synthesis of a fluorescently labeled this compound is not widely documented, related compounds have been shown to possess inherent fluorescent properties that can be exploited. For example, a sensitive analytical method was developed for 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside based on the fluorescence of its complex with aluminum, which has distinct activation and emission wavelengths (420 nm and 480 nm, respectively). nih.gov

This principle of forming a fluorescent complex can be adapted for cellular imaging. General strategies for creating such probes involve attaching a fluorophore to the molecule of interest. Alternatively, biarsenical fluorescent probes like FlAsH can be used to label proteins that have been engineered with specific tagging sequences, allowing for the study of conformational changes in response to a compound. acs.org The development of such probes for hydroxyethyl rutosides would enable researchers to track the molecule in real-time within different subcellular compartments, providing critical insights into its sites of action. mit.edu

Evaluation of Novel Derivatives in In Vitro Mechanistic Models

Once novel derivatives of this compound are synthesized, they are subjected to a battery of in vitro tests to characterize their biological activity and elucidate their mechanisms of action. These assays are critical for comparing the potency and efficacy of the new derivatives against the parent compound.

A primary area of investigation is antioxidant capacity. This is often evaluated using spectrophotometric assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical decolorization assay or the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.comacs.org These tests quantify the ability of a derivative to scavenge free radicals, a key proposed mechanism for the therapeutic effects of flavonoids. researchgate.net

Enzyme inhibition assays are another crucial evaluation tool. Depending on the therapeutic target, derivatives may be tested for their ability to inhibit specific enzymes. For example, novel compounds are often screened for inhibitory activity against enzymes like acetylcholinesterase (AChE) in the context of neurodegenerative disease research, or against various kinases like EGFR in cancer studies. acs.orgacs.org

Finally, cell-based assays are used to assess the effects of the derivatives in a more biologically relevant context. Cytotoxicity is commonly measured using the MTT assay in various cell lines, such as cancer cell lines (e.g., MCF-7, A549), to determine the compound's potential as an anti-cancer agent. acs.org These in vitro models provide essential data on the structure-activity relationship of the newly synthesized compounds, guiding further development.

Table 2: Common In Vitro Evaluation Models for Novel Derivatives

Assay Type Purpose Example Method Measured Outcome
Antioxidant Capacity To measure free radical scavenging ability. ABTS radical decolorization assay Decrease in absorbance, indicating radical scavenging. mdpi.comacs.org
Antioxidant Capacity To measure free radical scavenging ability. DPPH assay Decrease in absorbance of the DPPH radical. acs.org
Enzyme Inhibition To determine the inhibitory effect on a specific enzyme. Acetylcholinesterase (AChE) Inhibition Assay Rate of substrate breakdown by AChE. acs.org
Enzyme Inhibition To determine the inhibitory effect on a specific enzyme. EGFR Kinase Inhibitory Assay Measurement of kinase activity (e.g., via phosphorylation). acs.org

Table 3: List of Chemical Compounds

Compound Name
This compound
3',4',7-Tris[O-(β-hydroxyethyl)]rutin
5,7,3′,4′-Tetra-O-β-hydroxyethylrutoside
7-mono-O-(β-hydroxyethyl)-rutoside
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Aluminum
Aminomethyl
DPPH (2,2-diphenyl-1-picrylhydrazyl)
Ethylene oxide
FlAsH (4′,5′-bis(1,3,2-dithioarsolan-2-yl)fluorescein)
Mono-3'-O-(beta-hydroxyethyl)-rutoside
Mono-4'-O-(beta-hydroxyethyl)-rutoside
MonoHER (7-mono-O-(β-hydroxyethyl)-rutoside)
Quercetin (B1663063)
Rutin

Future Research Directions in the Chemical Biology of 3 ,4 Bis Hydroxyethyl Rutoside

Advanced Mechanistic Studies on Specific Molecular Targets

While the broader family of hydroxyethylated rutosides is known for general antioxidant and anti-inflammatory effects, the precise molecular targets of 3',4'-Bis(hydroxyethyl)rutoside remain largely uncharacterized. Future research must move beyond general descriptions of activity to identify direct protein and nucleic acid binding partners. Advanced mechanistic studies are crucial to deconstruct its mode of action at a molecular level.

Key research objectives should include:

Identification of Direct Binding Proteins: Utilizing unbiased screening techniques such as affinity chromatography coupled with mass spectrometry to isolate and identify proteins that directly interact with the compound.

Validation of Target Engagement: Employing biophysical methods like thermal shift assays (TSA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to validate and quantify the binding affinity and kinetics between this compound and identified protein targets.

Enzyme Inhibition Profiling: Screening the compound against panels of key enzymes involved in pathological processes, such as kinases, proteases, and oxidoreductases like cyclooxygenases (COX-1/COX-2), to uncover specific inhibitory activities. frontiersin.org

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding sites and interaction modes with high-priority targets, guiding further experimental validation.

Table 1: Proposed Methodologies for Molecular Target Identification

Research Approach Technique Objective
Target Discovery Affinity Chromatography-Mass Spectrometry Isolate and identify direct protein binding partners from cell lysates.
Binding Validation Surface Plasmon Resonance (SPR) Quantify the on/off rates and affinity of the compound-protein interaction in real-time.
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Confirm that the compound binds to its target protein within a cellular environment.
Enzymatic Activity In Vitro Enzyme Inhibition Assays Determine the IC50 values against specific enzymes (e.g., COX-2, α-glucosidase). frontiersin.org

| Structural Insights | X-ray Crystallography / Cryo-EM | Solve the 3D structure of the compound bound to its protein target to reveal the precise binding mode. acs.org |

Development of Novel Analytical Tools for In Situ Monitoring

To understand the pharmacokinetics and pharmacodynamics of this compound, it is essential to track its localization and concentration within living cells and tissues in real-time. While traditional methods like HPLC are effective for quantifying the compound in biological fluids, they lack spatial and temporal resolution. science.govnih.gov The development of novel analytical tools is a critical next step.

Future research should focus on:

Synthesis of Fluorescent Probes: Designing and synthesizing derivatives of this compound that are conjugated to fluorophores. These probes would enable direct visualization of the compound's uptake, subcellular localization, and dynamics using fluorescence microscopy.

Mass Spectrometry Imaging (MSI): Applying advanced MSI techniques, such as MALDI-MSI or DESI-MSI, to map the distribution of the parent compound and its metabolites in tissue sections without the need for labeling. This can provide crucial information on target organ accumulation.

Development of Specific Immunoassays: Generating monoclonal or polyclonal antibodies that specifically recognize this compound to develop highly sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for high-throughput quantification in biological samples.

Exploration of Synergistic Effects with Other Research Compounds

Flavonoids and other phenolic compounds often exhibit synergistic or additive effects when used in combination, leading to enhanced biological activity. researchgate.netoup.com Investigating the potential synergistic interactions of this compound with other compounds could unveil more effective combination strategies for research applications.

Promising areas for future investigation include:

Combination with Other Flavonoids: Studying the effects of combining this compound with other well-characterized flavonoids like quercetin (B1663063), hesperetin, or naringenin (B18129) to assess synergistic antioxidant or anti-inflammatory activity. researchgate.net

Synergy with Known Enzyme Inhibitors: Exploring combinations with established inhibitors of pathways potentially modulated by the compound. For example, if the compound shows weak COX-2 inhibition, combining it with a selective COX-2 inhibitor could lead to a potent synergistic effect.

Isobologram Analysis: Utilizing systematic isobologram analysis to quantitatively determine whether the combined effects are synergistic, additive, or antagonistic. This provides a rigorous framework for evaluating drug-drug interactions.

Applications in Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Broader Biological Impacts

To gain a holistic understanding of the biological impact of this compound, it is essential to look beyond a single target or pathway. Omics technologies provide a powerful, systems-level approach to map the global changes induced by a compound within a biological system. nih.govnih.gov

Future research should leverage omics platforms to:

Proteomics: Use quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to analyze changes in the entire proteome of cells or tissues upon treatment. This can reveal off-target effects, adaptive resistance mechanisms, and downstream pathway modulations that are not apparent from direct binding studies. nih.gov

Metabolomics: Apply untargeted metabolomics to profile the comprehensive changes in small-molecule metabolites following exposure to the compound. This can uncover unexpected effects on metabolic pathways, such as energy metabolism, lipid metabolism, or amino acid synthesis, providing novel mechanistic insights. nih.gov

Integrated Multi-Omics Analysis: Combine proteomics, metabolomics, and transcriptomics data to build a comprehensive network model of the compound's mechanism of action. This integrated approach can identify key nodes and pathways that are most significantly perturbed and correlate molecular changes with functional outcomes. nih.gov

Table 2: Proposed Omics-Based Research Strategies

Omics Field Technique Potential Insights
Proteomics Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Quantify thousands of proteins to map global changes in expression and identify regulated pathways.
Metabolomics Untargeted LC-MS/MS Identify and quantify hundreds of metabolites to map shifts in cellular metabolism. nih.gov
Transcriptomics RNA-Sequencing (RNA-Seq) Profile changes in gene expression to understand the primary transcriptional response to the compound.

| Integrated Analysis | Multi-Omics Data Integration | Construct a systems-level model of the compound's biological impact, linking gene, protein, and metabolite changes. nih.gov |

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. mdpi.com Applying these principles to the synthesis and further derivatization of this compound is an important direction for sustainable chemical research.

Future research efforts should concentrate on:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids (e.g., scCO₂), or bio-based solvents for the synthesis and purification steps.

Biocatalysis and Enzymatic Synthesis: Exploring the use of enzymes, such as lipases or glycosyltransferases, to catalyze the hydroxyethylation or other derivatization reactions with high selectivity and under mild conditions, minimizing the need for protecting groups.

Mechanochemistry and Alternative Energy Sources: Investigating solvent-free synthesis using mechanochemical methods like ball-milling, or employing energy-efficient technologies such as microwave or ultrasonic irradiation to accelerate reaction times and reduce energy input. researchgate.netresearchgate.net

Flow Chemistry: Developing continuous flow processes for the synthesis of the compound. Flow chemistry offers improved safety, efficiency, and scalability, with reduced solvent usage and waste generation compared to traditional batch processing.

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying 3',4'-Bis(hydroxyethyl)rutoside in biological matrices?

  • Methodology : Spectrophotofluorometry is a validated approach, leveraging fluorescence properties of the aluminum complex of this compound in methanol. Key parameters include excitation/emission wavelengths (420/480 nm), linearity (0.1–4.0 µg/mL, r = 0.998), and recovery rates (99.5 ± 1.34% in urine) .
  • Data Considerations : Below 0.1 µg/mL, wavelength shifts may occur, necessitating calibration adjustments. Replicate analyses show a relative standard deviation of 0.009, supporting precision .

Q. What pharmacokinetic properties of this compound have been characterized in humans?

  • Methodology : Post-administration urinary excretion studies with beta-glucuronidase treatment reveal cumulative excretion (26.53 mg over 78.6 hours after a 500 mg dose), indicating extensive metabolism. Untreated urine shows minimal free compound, highlighting the role of glucuronide conjugates .
  • Limitations : Bioavailability studies require enzymatic hydrolysis to account for conjugated metabolites, which may underestimate absorption if not properly addressed .

Q. What antioxidative mechanisms are associated with this compound?

  • Methodology : In vitro assays (e.g., DPPH radical scavenging) demonstrate free radical mitigation, linked to its flavonoid backbone. Comparative studies with troxerutin suggest structural modifications enhance stability but may alter redox potential .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antioxidative efficacy and in vivo bioavailability data for this compound?

  • Methodology :

  • Conduct parallel in vitro/in vivo studies with matched dosing. Use LC-MS/MS to quantify parent compounds and metabolites (e.g., glucuronides) in plasma and tissues .
  • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with antioxidant markers (e.g., glutathione levels).
    • Data Interpretation : Low urinary excretion of the free compound vs. high in vitro activity suggests metabolite-mediated effects or tissue-specific uptake.

Q. What experimental designs optimize teratogenicity assessment of this compound in preclinical models?

  • Methodology :

  • Use cross-species models (e.g., mice, rabbits) with dose ranges reflecting human exposure (e.g., 10–100 mg/kg/day). Monitor fetal malformations, placental transfer, and maternal toxicity .
  • Incorporate transcriptomic profiling to identify pathways (e.g., Wnt signaling) perturbed by the compound.
    • Ethical Considerations : Adhere to OECD guidelines for developmental toxicity testing, including blinded histopathological evaluations .

Q. How do structural modifications (e.g., hydroxyethyl groups) alter the pharmacological profile of rutoside derivatives?

  • Methodology :

  • Compare binding affinities to molecular targets (e.g., VEGF, COX-2) using surface plasmon resonance (SPR) or molecular docking.
  • Assess pharmacokinetic parameters (e.g., half-life, volume of distribution) in rodent models versus parent compounds .
    • Key Findings : Hydroxyethyl groups may enhance solubility but reduce blood-brain barrier penetration, as seen in related flavonoids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.